![molecular formula C12H13F4N B3070626 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine CAS No. 1004853-54-6](/img/structure/B3070626.png)
4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine
Vue d'ensemble
Description
The compound “4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine” seems to be a derivative of the compound “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate”. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
While specific synthesis methods for “4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine” were not found, a related compound “4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol” has been synthesized and characterized by physical and spectral methods .
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The reactivity and synthesis involving piperidine compounds, such as 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine, are foundational in organic chemistry. Studies have explored nucleophilic aromatic substitution reactions where piperidine reacts with nitro-aromatic compounds, leading to substituted piperidines. This type of reaction highlights the role of piperidine derivatives in synthesizing complex organic molecules and elucidates reaction mechanisms relevant to medicinal chemistry and material science (Pietra & Vitali, 1972).
Pharmacophore Design in Medicinal Chemistry
Arylcycloalkylamines, including phenyl piperidines, are critical pharmacophores in several antipsychotic agents. Research on these compounds has shown that specific arylalkyl substituents, such as the trifluoromethyl group, can significantly enhance the potency and selectivity of binding affinity at dopamine receptors, illustrating the compound's role in developing new therapeutic agents (Sikazwe et al., 2009).
Role in Antitubercular Drug Design
The trifluoromethyl group, a common feature in 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine, is extensively used in antitubercular drug design. The incorporation of this group into antitubercular agents has been shown to improve their pharmacodynamic and pharmacokinetic properties, highlighting the importance of fluorinated substituents in enhancing the efficacy and safety profiles of therapeutic compounds (Thomas, 1969).
Fluoroalkylation in Green Chemistry
The study of fluoroalkylation, particularly in aqueous media, represents an important area of research for the environmentally benign incorporation of fluorinated groups into organic molecules. This research is pivotal for developing new methodologies in synthetic chemistry that are less harmful to the environment and can provide insights into sustainable chemical practices, including those involving piperidine derivatives (Song et al., 2018).
Propriétés
IUPAC Name |
4-[3-fluoro-4-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N/c13-11-7-9(8-3-5-17-6-4-8)1-2-10(11)12(14,15)16/h1-2,7-8,17H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAMKXJAXZYEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070547.png)
![1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070553.png)
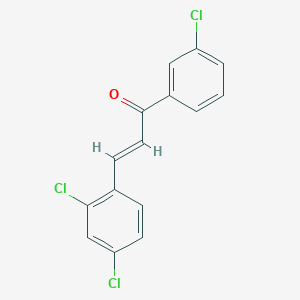
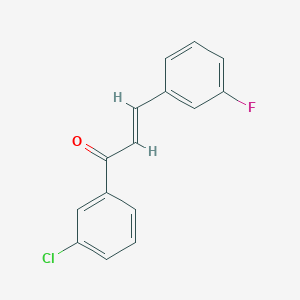
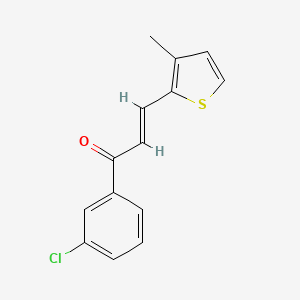
![Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B3070578.png)
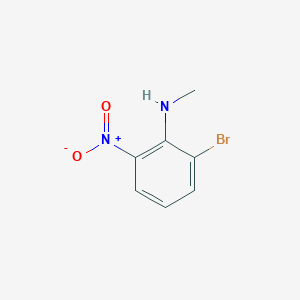
![3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070598.png)
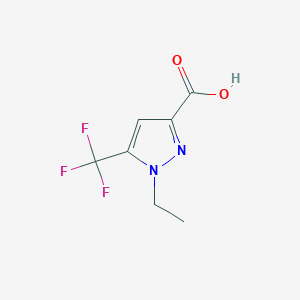
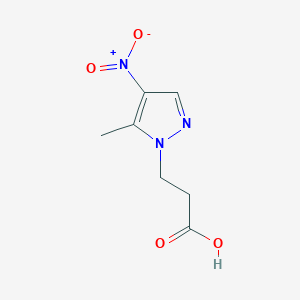

![1-[4-(1H-Imidazol-1-YL)phenyl]ethanol](/img/structure/B3070610.png)
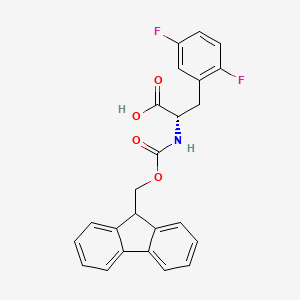
![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3070646.png)